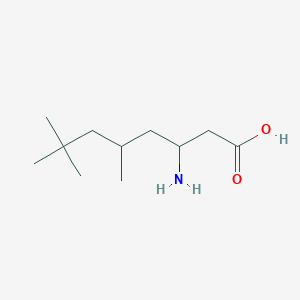

3-Amino-5,7,7-trimethyloctanoic acid

Description

Significance of Unnatural Amino Acids in Chemical Biology and Synthetic Design

Unnatural amino acids (UAAs) are amino acids that are not among the 20 proteinogenic amino acids genetically encoded by living organisms. rsc.org Their significance in chemical biology and synthetic design is profound and multifaceted. The introduction of UAAs into peptides and proteins allows for the precise modification of their structure and function, leading to enhanced stability, novel catalytic activities, and altered binding specificities. rsc.org This has profound implications for drug discovery, where UAAs can be used to create more stable and selective therapeutic peptides and to develop novel antibody-drug conjugates.

Beyond their role in modifying existing biomolecules, UAAs are also valuable as standalone building blocks in synthetic organic chemistry. Their unique side chains and stereochemical arrangements provide a rich scaffold for the construction of complex molecules with diverse biological activities. acs.org The ability to synthesize a vast array of UAAs with tailored properties has opened up new avenues for the rational design of molecules with specific functions, from enzyme inhibitors to materials with novel properties.

Structural Characteristics of 3-Amino-5,7,7-trimethyloctanoic Acid as a Branched-Chain Amino Acid Analog

This compound is a fascinating molecule from a structural standpoint. It is an analog of the naturally occurring branched-chain amino acids (BCAAs) such as leucine (B10760876), isoleucine, and valine. fiveable.mewikipedia.org These natural BCAAs are essential amino acids that play crucial roles in protein synthesis and metabolism. nih.gov

The defining feature of this compound is its highly branched and sterically hindered side chain. The octanoic acid backbone is substituted with a methyl group at the 5-position and two methyl groups at the 7-position, creating a bulky and lipophilic moiety. This complex branching pattern is not found in any of the proteinogenic amino acids. The presence of the amino group at the 3-position (the beta-position relative to the carboxylic acid) further distinguishes it from the alpha-amino acids that constitute proteins.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C11H23NO2 |

| Molecular Weight | 201.31 g/mol |

| IUPAC Name | This compound |

| CAS Number | 773122-45-5 |

This data is sourced from PubChem.

The steric bulk of the trimethyl-substituted side chain is expected to significantly influence the conformational preferences of the molecule and any larger structures into which it might be incorporated. This steric hindrance can also impact its reactivity and interactions with biological targets. bioengineer.org

Overview of Current Research Trajectories in Novel Amino Acid Derivatization and Application

Current research in the field of novel amino acids is vibrant and diverse, with several key trajectories. One major area of focus is the development of new synthetic methodologies to access a wider range of UAA structures with high stereochemical control. illinois.edu This includes the synthesis of beta-amino acids, which have shown significant promise in the development of peptidomimetics with enhanced stability against enzymatic degradation. illinois.edu The synthesis of sterically hindered amino acids, such as this compound, presents a particular synthetic challenge that is being addressed by innovative new methods. bioengineer.orgnih.gov

Another significant research direction is the application of novel amino acids in drug discovery. acs.orgscispace.com Researchers are exploring the use of UAAs to create peptides with improved pharmacokinetic properties and to design small molecules that can target specific biological pathways with high precision. nih.gov A particularly interesting application is the development of gamma-aminobutyric acid (GABA) analogs. researchgate.net GABA is a major inhibitory neurotransmitter in the central nervous system, and its analogs are used to treat a variety of neurological disorders. The structural features of some beta-amino acids allow them to act as GABA analogs, and the bulky side chain of this compound makes it a candidate for investigation in this area. The structure-activity relationship of GABA analogs is a key area of study to understand how different molecular features influence their biological activity. univie.ac.atnih.govmdpi.comnih.gov

Furthermore, the incorporation of novel amino acids into materials science is a rapidly growing field. The unique properties of UAAs can be harnessed to create polymers and other materials with tailored characteristics, such as enhanced thermal stability or novel self-assembling properties.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-5,7,7-trimethyloctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO2/c1-8(7-11(2,3)4)5-9(12)6-10(13)14/h8-9H,5-7,12H2,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPLJOHIHQABPRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(CC(=O)O)N)CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649274 | |

| Record name | 3-Amino-5,7,7-trimethyloctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773122-45-5 | |

| Record name | 3-Amino-5,7,7-trimethyloctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Methodologies for the Chemical Synthesis of 3 Amino 5,7,7 Trimethyloctanoic Acid

Stereoselective and Asymmetric Synthesis Pathways

Achieving the desired stereochemistry at the C3 position is a critical challenge in the synthesis of 3-Amino-5,7,7-trimethyloctanoic acid. Asymmetric synthesis methodologies are employed to control the formation of one enantiomer over the other, which is crucial for biological applications.

Organometallic reagents provide powerful tools for forming carbon-carbon and carbon-heteroatom bonds with high precision. Copper-catalyzed reactions involving organozinc reagents are particularly effective for the synthesis of amino acids. researchgate.netd-nb.info This approach typically involves the preparation of an organozinc species corresponding to the desired side chain, which is then coupled with an electrophilic aminating agent in the presence of a copper catalyst. nih.gov

In the context of this compound, a synthetic intermediate representing the 5,7,7-trimethyloctyl group could be converted into an organozinc iodide. This nucleophile can then undergo a copper(I)-mediated cross-coupling reaction with an appropriate electrophile, such as an acid chloride, to form a key C-C bond in the molecule's backbone. researchgate.net The amino group can be introduced via electrophilic amination of the organozinc nucleophile using O-benzoyl hydroxylamines as an electrophilic nitrogen source, a reaction also catalyzed by copper salts. nih.gov The use of functionalized organozinc reagents is advantageous as they are compatible with a wide range of functional groups, allowing for complex molecule assembly. acs.orgresearchgate.net

Table 1: Key Features of Copper-Promoted Organozinc Reactions

| Feature | Description | Relevance to Synthesis |

|---|---|---|

| Reagents | Organozinc Iodides, Copper(I) salts (e.g., CuCN·2LiCl), Electrophiles (e.g., acid chlorides, O-benzoyl hydroxylamines). researchgate.netnih.gov | Enables the coupling of the complex branched alkyl chain with the amino acid backbone. |

| Mechanism | Transmetalation of the organozinc reagent to a more reactive organocopper species, followed by reaction with the electrophile. | Offers high reactivity and functional group tolerance. d-nb.info |

| Stereocontrol | Can be achieved through the use of chiral ligands on the copper catalyst or by starting with enantiomerically pure precursors. | Essential for obtaining the desired stereoisomer of the final product. |

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recycled. researchgate.net The Evans and Abiko-Masamune aldol (B89426) reactions are classic examples of this approach and are highly effective for establishing stereocenters in β-hydroxy carbonyl compounds, which are direct precursors to β-amino acids. nih.gov

The Evans aldol reaction typically employs N-acyloxazolidinones as chiral auxiliaries. alfa-chemistry.com The Z-enolate generated from this system reacts with an aldehyde to produce syn-aldol adducts with high diastereoselectivity. alfa-chemistry.com Conversely, the Abiko-Masamune protocol can be utilized to generate the corresponding anti-aldol products. nih.gov For the synthesis of this compound, an aldehyde precursor to the branched side chain would be reacted with a chiral N-acetyl oxazolidinone. The resulting β-hydroxy product can then be converted to the β-amino acid by converting the hydroxyl group into an azide (B81097) followed by reduction. The commercial availability of both enantiomers of common chiral auxiliaries allows for access to all possible stereoisomers of the target molecule. nih.gov

Table 2: Comparison of Evans and Abiko-Masamune Aldol Reactions

| Reaction | Chiral Auxiliary | Key Reagents | Stereochemical Outcome |

|---|---|---|---|

| Evans Aldol | N-acyloxazolidinone | Dibutylboron triflate, Triethylamine | syn-aldol product nih.govalfa-chemistry.com |

| Abiko-Masamune Aldol | Norephedrine propionates | Dicyclohexylboron triflate | anti-aldol product nih.gov |

Biocatalysis utilizes enzymes to perform chemical transformations with exceptional selectivity, often under mild reaction conditions. rsc.org Chemoenzymatic routes combine the advantages of enzymatic reactions with traditional organic synthesis. For the synthesis of chiral β-amino acids, enzymes such as lipases, nitrilases, and transaminases are particularly valuable. researchgate.netnih.gov

One common biocatalytic strategy is the kinetic resolution of a racemic mixture. For instance, a lipase (B570770) could be used for the enantioselective N-acylation of a racemic β-amino ester, allowing for the separation of the two enantiomers. researchgate.net More advanced methods, such as dynamic kinetic resolution (DKR), can theoretically convert 100% of a racemic starting material into a single enantiomeric product. nih.gov In a DKR process, an enzyme selectively reacts with one enantiomer while the other enantiomer is continuously racemized, driving the equilibrium towards the desired product. nih.gov Nitrile-hydrolyzing enzymes can also be used to convert racemic β-aminonitriles into enantiopure β-amino acids. researchgate.net The integration of these enzymatic steps can significantly simplify the synthesis of enantiomerically pure this compound by avoiding the need for expensive chiral catalysts or auxiliaries. researchgate.net

Total Synthesis Approaches for Branched Fatty Acid Moieties Related to this compound

The 5,7,7-trimethyloctanoyl portion of the target molecule is a branched-chain fatty acid (BCFA). The synthesis of such structures is often inspired by their biosynthetic pathways, where branched-chain amino acids serve as primers for fatty acid synthase. mdpi.com For example, the degradation of leucine (B10760876) produces isovaleryl-CoA, which can initiate fatty acid synthesis to form iso-BCFAs. nih.govnih.gov

In a laboratory total synthesis, building blocks corresponding to these branched primers can be used. The synthesis of the 5,7,7-trimethyloctanoyl moiety can be approached retrospectively. A key bond disconnection could be between C4 and C5, suggesting a coupling reaction between a four-carbon fragment and a branched four-carbon fragment. For instance, an organometallic reagent derived from 1-bromo-3,3-dimethylbutane (B154914) could be coupled with a suitable four-carbon electrophile. Aldehydes derived from amino fatty acids can be used in reductive amination reactions to construct branched side chains. plos.orgresearchgate.net The stereocenter at C5 can be introduced using asymmetric alkylation or conjugate addition methods.

Protecting Group Strategies and Deprotection Techniques in Amino Acid Synthesis

The synthesis of amino acids and peptides requires the use of protecting groups (PGs) to temporarily mask the reactive amino (-NH₂) and carboxyl (-COOH) groups, preventing unwanted side reactions. researchgate.net An effective protecting group strategy relies on the principle of orthogonality, where one protecting group can be removed under conditions that leave other protecting groups intact. iris-biotech.de

For the amino group, the most common protecting groups are tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). The Boc group is acid-labile and is typically removed with strong acids like trifluoroacetic acid (TFA). The Fmoc group is base-labile and is removed using a secondary amine, most commonly piperidine. researchgate.netiris-biotech.de

Table 3: Common Protecting Groups in Amino Acid Synthesis

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

|---|---|---|---|

| Amino (-NH₂) | tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA) |

| Amino (-NH₂) | 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., 20% Piperidine in DMF) iris-biotech.de |

| Amino (-NH₂) | Benzyloxycarbonyl | Cbz / Z | Catalytic Hydrogenolysis (H₂, Pd/C) |

| Carboxyl (-COOH) | tert-Butyl ester | OtBu | Strong acid (e.g., TFA) peptide.com |

| Carboxyl (-COOH) | Benzyl ester | OBn | Catalytic Hydrogenolysis (H₂, Pd/C) |

Final deprotection often involves a "cleavage cocktail," which is a mixture of a strong acid (like TFA) and scavengers (such as water, triisopropylsilane, or thioanisole) to trap the reactive carbocations generated during the removal of acid-labile groups, thus preventing side reactions with sensitive residues in the target molecule. thermofisher.com

Reaction Optimization and Scalability Considerations for Research Synthesis

Transitioning a synthetic route from a small-scale laboratory setting to a larger, preparative scale requires careful optimization of reaction conditions. Key parameters that must be considered include reaction concentration, temperature, choice of solvent, and catalyst loading. Optimizing these factors can lead to improved reaction yields, reduced reaction times, and a better impurity profile.

For scalability, chromatography is often an undesirable purification method due to its high cost and solvent consumption. Therefore, developing a process where the desired product can be isolated and purified through crystallization or extraction is highly advantageous. The safety profile of reagents and solvents also becomes a critical consideration on a larger scale. Highly toxic or explosive reagents may need to be replaced with safer alternatives. Furthermore, the cost of starting materials and reagents is a major factor in the feasibility of a large-scale synthesis. Efficient, high-yielding reactions that use inexpensive and readily available materials are essential for a scalable and economically viable process.

Advanced Spectroscopic and Chromatographic Characterization of 3 Amino 5,7,7 Trimethyloctanoic Acid and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a molecule like 3-Amino-5,7,7-trimethyloctanoic acid, a combination of one-dimensional and two-dimensional NMR techniques is essential for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Expected ¹H NMR Data for this compound:

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H2 | ~2.3-2.5 | Doublet of doublets (dd) | |

| H3 | ~3.0-3.3 | Multiplet (m) | |

| H4 | ~1.2-1.5 | Multiplet (m) | |

| H5 | ~1.5-1.7 | Multiplet (m) | |

| H6 | ~1.1-1.3 | Multiplet (m) | |

| C5-CH₃ | ~0.8-1.0 | Doublet (d) | |

| C7-(CH₃)₂ | ~0.8-1.0 | Singlet (s) |

Note: This is a predictive table based on the structure. Actual experimental values may vary.

For comparison, the experimental ¹H NMR data for a related compound, 3,5,5-trimethylhexanoic acid, which lacks the amino group at the C3 position, shows characteristic signals for the alkyl chain. hmdb.ca The presence of the amino group in this compound would cause a downfield shift for the proton at C3 (H3) and the adjacent protons at C2 and C4, due to its electron-withdrawing nature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information on the different carbon environments within a molecule. As each chemically non-equivalent carbon atom gives a distinct signal, this technique is powerful for confirming the carbon skeleton of a compound.

Expected ¹³C NMR Data for this compound:

| Carbon Atom | Expected Chemical Shift (ppm) |

| C1 (COOH) | ~175-180 |

| C2 | ~40-45 |

| C3 | ~50-55 |

| C4 | ~30-35 |

| C5 | ~45-50 |

| C6 | ~25-30 |

| C7 | ~30-35 |

| C5-CH₃ | ~20-25 |

| C7-(CH₃)₂ | ~25-30 |

Note: This is a predictive table based on the structure. Actual experimental values may vary.

The ¹³C NMR spectrum of the analog 3,5,5-trimethylhexanoic acid provides a reference for the signals of the carbon backbone. researchgate.net The key difference in the spectrum of this compound would be the chemical shift of C3, which would be significantly shifted due to the direct attachment of the nitrogen atom.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY/ROESY) for Connectivity and Conformation

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms and determining the three-dimensional structure of a molecule.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, allowing for the tracing of the proton network within the molecule. For this compound, COSY would show correlations between H2 and H3, H3 and H4, H4 and H5, and H5 and the C5-methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is essential for assigning the proton signals to their corresponding carbon atoms in the backbone and side chains.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between carbons and protons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons (like C7) and for piecing together different fragments of the molecule. For instance, correlations from the C7-methyl protons to C6 and C7 would confirm this part of the structure.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other, providing insights into the molecule's conformation and stereochemistry.

The application of these 2D NMR techniques to β-amino acids with alkyl side chains has been demonstrated to be effective in determining their complex structures. nih.gov

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound, confirm its molecular formula, and obtain structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For amino acids, derivatization is typically required to increase their volatility for GC analysis. Common derivatization methods include silylation or esterification. creative-proteomics.com

Once derivatized, the compound is introduced into the GC, where it is separated from other components before entering the mass spectrometer. The mass spectrometer then provides a mass spectrum, which includes the molecular ion peak (corresponding to the mass of the derivatized molecule) and a series of fragment ions. The fragmentation pattern is a characteristic fingerprint of the molecule and can be used for its identification. The analysis of amino acids by GC-MS is a well-established method for their quantification and identification in various matrices. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS and ESI-MS)

Liquid chromatography-mass spectrometry (LC-MS) is another powerful technique that couples the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. creative-proteomics.com A significant advantage of LC-MS is that it can often analyze compounds without the need for derivatization. Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that allows for the analysis of polar and thermally labile molecules like amino acids. researchgate.net

In a typical ESI-MS analysis of this compound (Molecular Weight: 201.31 g/mol nih.gov), the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 202.32.

Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion. The resulting fragmentation pattern provides valuable structural information. For β-amino acids, characteristic fragmentation pathways include the loss of water (H₂O), ammonia (B1221849) (NH₃), and cleavage of the carbon backbone. chimia.ch For instance, the fragmentation of a similar compound, (S)-3-Amino-5-methylhexanoic acid, shows characteristic losses that help in its identification.

Predicted ESI-MS/MS Fragmentation for this compound [M+H]⁺:

| Fragment Ion | Description |

| m/z 185.1 | Loss of NH₃ |

| m/z 184.1 | Loss of H₂O |

| m/z 156.1 | Loss of COOH |

| m/z 102.1 | Cleavage at C3-C4 bond |

Note: This is a predictive table based on common fragmentation pathways for β-amino acids.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique ideally suited for the analysis of non-volatile organic molecules such as amino acids. creative-proteomics.com This method allows for the determination of molecular weight with high accuracy and sensitivity, typically requiring minimal sample preparation and avoiding extensive fragmentation of the analyte. nih.gov

For the analysis of this compound, the compound would be co-crystallized with a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA). researchgate.net Upon irradiation by a laser, the matrix absorbs the energy and facilitates the desorption and ionization of the analyte molecules, primarily through protonation.

In a typical positive-ion mode MALDI-TOF spectrum, this compound (Molecular Weight: 201.31 g/mol ) is expected to be detected predominantly as its protonated molecular ion [M+H]⁺. nih.gov The high-resolution mass analyzer allows for the precise measurement of the mass-to-charge ratio (m/z), confirming the elemental composition.

Further structural information can be obtained using MALDI-TOF/TOF tandem mass spectrometry (MS/MS). nih.gov In this technique, the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID), yielding characteristic fragment ions. This fragmentation pattern provides unambiguous structural confirmation and can be used to distinguish between isomers. nih.govnih.gov

Interactive Data Table: Expected MALDI-TOF MS Ions for this compound

| Ion Species | Formula | Calculated m/z | Description |

| [M+H]⁺ | C₁₁H₂₄NO₂⁺ | 202.18 | Protonated molecular ion. Primary ion observed in the full scan spectrum. |

| [M+Na]⁺ | C₁₁H₂₃NNaO₂⁺ | 224.16 | Sodium adduct, a common adduct observed in MALDI-MS. |

| [M-H₂O+H]⁺ | C₁₁H₂₂N⁺ | 184.17 | Fragment ion resulting from the loss of a water molecule. |

| [M-COOH+H]⁺ | C₁₀H₂₄N⁺ | 158.19 | Fragment ion corresponding to the loss of the carboxyl group (formic acid). |

Vibrational Spectroscopy for Functional Group Identification (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a powerful non-destructive technique for identifying the functional groups present in a molecule. These methods probe the vibrational modes of chemical bonds, providing a molecular fingerprint. nih.gov

For this compound, the spectra are expected to exhibit characteristic bands corresponding to the amine (-NH₂), carboxylic acid (-COOH), and aliphatic hydrocarbon portions of the molecule. In its solid, zwitterionic state, the primary functional groups would be the ammonium (B1175870) (-NH₃⁺) and carboxylate (-COO⁻) groups.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by absorptions from the polar functional groups. Key expected vibrational modes include:

N-H stretching of the ammonium group, typically appearing as a broad band.

C-H stretching from the methyl and methylene (B1212753) groups of the octyl chain.

C=O stretching (asymmetric and symmetric) of the carboxylate group, which are strong and characteristic.

N-H bending vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While C=O and N-H vibrations are visible, the spectrum often shows strong signals for the non-polar C-C and C-H bonds of the hydrocarbon backbone, making it particularly useful for analyzing the skeletal structure of the molecule. nih.gov

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| -NH₃⁺ (Ammonium) | N-H Stretch | 3100 - 2600 (broad) | 3100 - 2600 | Strong (IR), Weak (Raman) |

| N-H Bend (asymmetric) | ~1620 | ~1620 | Medium (IR) | |

| N-H Bend (symmetric) | ~1510 | ~1510 | Medium (IR) | |

| -COO⁻ (Carboxylate) | C=O Stretch (asymmetric) | 1600 - 1550 | 1600 - 1550 | Very Strong (IR) |

| C=O Stretch (symmetric) | 1420 - 1380 | 1420 - 1380 | Strong (IR) | |

| -CH₃, -CH₂- (Alkyl) | C-H Stretch | 2965 - 2850 | 2965 - 2850 | Strong (IR & Raman) |

| C-H Bend | 1470 - 1450 | 1470 - 1450 | Medium (IR & Raman) | |

| C-C Skeleton | C-C Stretch | 1200 - 800 | 1200 - 800 | Weak (IR), Strong (Raman) |

Chromatographic Techniques for Purity Assessment and Isolation (HPLC, UPLC, GC)

Chromatographic techniques are essential for separating this compound from reaction mixtures, identifying impurities, and performing quantitative analysis. The choice of method depends on the analyte's properties, such as polarity and volatility. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are the most common methods for analyzing non-volatile compounds like amino acids. shimadzu.com Due to the lack of a strong chromophore, direct UV detection of this compound is challenging and would be limited to low wavelengths (200-210 nm). shimadzu.com

To enhance detection and improve chromatographic retention on reversed-phase columns, pre-column derivatization is typically employed. shimadzu.com Reagents such as phenylisothiocyanate (PITC) react with the amino group to form a derivative that can be readily detected by UV absorbance. The branched, bulky trimethyl-substituted octyl chain gives the molecule significant hydrophobic character, leading to longer retention times in reversed-phase HPLC compared to smaller, more polar amino acids.

Gas Chromatography (GC): GC analysis of amino acids requires derivatization to increase their volatility and thermal stability. The polar amine and carboxylic acid groups must be converted to less polar moieties. A common approach is silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form tert-butyldimethylsilyl (TBDMS) derivatives. The resulting derivative is volatile and can be separated on a non-polar capillary column and detected by a flame ionization detector (FID) or mass spectrometer (MS). acs.org

Interactive Data Table: General Chromatographic Parameters for this compound Analysis

| Technique | Column Type | Mobile Phase / Carrier Gas | Derivatization | Detection | Purpose |

| RP-HPLC/UPLC | C18 (Reversed-Phase) | Acetonitrile/Water Gradient | Required (e.g., PITC) | UV/Vis or MS | Purity, Quantification |

| GC | Non-polar (e.g., DB-5) | Helium or Hydrogen | Required (e.g., MTBSTFA) | FID or MS | Purity, Impurity Profiling |

X-ray Photoelectron Spectroscopy (XPS) for Surface Compositional Analysis in Related Contexts

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical states of elements within the top few nanometers of a solid sample. diva-portal.org While not typically used for bulk characterization, it is invaluable for studying amino acids adsorbed on surfaces or in their solid, crystalline form. whiterose.ac.ukfzu.cz The analysis of high-resolution spectra for the C 1s, O 1s, and N 1s core levels provides detailed information about the chemical environment of each element.

For solid this compound, the XPS data would reflect its zwitterionic nature. whiterose.ac.uk

N 1s Spectrum: The nitrogen core-level spectrum is expected to show a single, dominant peak at a binding energy of approximately 401-402 eV, which is characteristic of a protonated amine (R-NH₃⁺). whiterose.ac.uk This confirms the transfer of a proton from the carboxylic acid to the amino group.

O 1s Spectrum: The oxygen spectrum would consist of a primary peak around 531-532 eV, corresponding to the two chemically equivalent oxygen atoms in the deprotonated carboxylate group (R-COO⁻). diva-portal.org

C 1s Spectrum: The carbon core-level spectrum is the most complex and can be deconvoluted into multiple components representing the different chemical environments of the eleven carbon atoms:

A peak at the highest binding energy (~288 eV) corresponds to the carboxylate carbon (C OO⁻).

A peak around 286 eV is assigned to the carbon atom bonded to the ammonium group (C -NH₃⁺).

A large, composite peak at lower binding energies (~285 eV) arises from the nine carbons of the aliphatic side chain (C -C and C -H bonds).

Interactive Data Table: Predicted XPS Core Level Binding Energies for this compound

| Core Level | Predicted Binding Energy (eV) | Assignment |

| N 1s | ~401.5 | Protonated Amine (-NH₃⁺) |

| O 1s | ~531.5 | Carboxylate (-COO⁻) |

| C 1s | ~288.2 | Carboxylate Carbon (-C OO⁻) |

| ~286.4 | Alpha-Carbon (-C H-NH₃⁺) | |

| ~285.0 | Aliphatic Carbons (-CH₂-, -CH-, -C(CH₃)₃) |

Stereochemical Aspects and Chirality in the Research of 3 Amino 5,7,7 Trimethyloctanoic Acid

Determination of Absolute and Relative Stereoconfigurations

The unambiguous assignment of the three-dimensional arrangement of atoms is fundamental to understanding the properties of a chiral molecule like 3-amino-5,7,7-trimethyloctanoic acid. This involves determining both the relative configuration (the orientation of one chiral center relative to another, e.g., syn or anti) and the absolute configuration (the actual spatial arrangement, designated as R or S at each stereocenter).

Several analytical techniques are employed for this purpose. While single-crystal X-ray crystallography remains the definitive method for determining absolute stereochemistry, its application is contingent on the ability to grow suitable crystals. In the absence of crystals, a combination of spectroscopic and chemical methods is used.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for establishing relative stereochemistry. By analyzing coupling constants (e.g., ³JHH values) and through-space interactions via Nuclear Overhauser Effect (NOE) experiments, the relative orientation of substituents on the carbon backbone can be deduced.

For the determination of absolute configuration, chiroptical methods such as optical rotation, circular dichroism (CD), and optical rotatory dispersion (ORD) are valuable. However, these methods often require comparison to structurally related compounds of known configuration. A more definitive chemical approach is the use of derivatizing agents, such as Marfey's reagent, to create diastereomers that can be analyzed chromatographically. nih.govuni-giessen.de The elution order of these diastereomers, when compared to standards, can reveal the absolute configuration of the original amino acid. uni-giessen.de

The nomenclature used to describe the stereoisomers follows established conventions. The Cahn-Ingold-Prelog (CIP) system is used to assign R/S descriptors to each chiral center. qmul.ac.uk Additionally, terms like syn and anti are often used to denote the relative stereochemistry of the C3 amino group and the C5 methyl group.

| Stereochemical Descriptor | Definition | Application to this compound |

| Absolute Configuration (R/S) | Assigns priority to the groups attached to a chiral center based on atomic number to define the spatial arrangement. qmul.ac.uk | Designates the specific configuration at both the C3 and C5 positions (e.g., (3R,5S)). |

| Relative Configuration (syn/anti) | Describes the relative orientation of substituents on adjacent chiral centers. Syn indicates substituents on the same side of the carbon chain; anti indicates opposite sides. | Describes the relationship between the C3 amino group and the C5 methyl group. |

| Enantiomers | Stereoisomers that are non-superimposable mirror images of each other. | (3R,5R) and (3S,5S) are an enantiomeric pair. (3R,5S) and (3S,5R) are another. |

| Diastereomers | Stereoisomers that are not mirror images of each other. | (3R,5R) is a diastereomer of (3R,5S) and (3S,5R). |

Diastereoselectivity and Enantioselectivity in Synthetic Pathways

The synthesis of a single, desired stereoisomer of this compound from achiral or racemic precursors requires highly controlled chemical reactions that favor the formation of one stereoisomer over others. This stereocontrol is categorized as either diastereoselectivity or enantioselectivity.

Enantioselective synthesis focuses on controlling the absolute configuration at a specific chiral center, producing an excess of one enantiomer over its mirror image. nih.gov Common strategies include:

Catalytic Asymmetric Synthesis : This involves the use of a chiral catalyst (e.g., a transition metal complex with a chiral ligand) to guide the reaction pathway. For β-amino acids, methods like the asymmetric hydrogenation of enamines or conjugate additions to α,β-unsaturated esters are prevalent. nih.gov

Chiral Pool Synthesis : This approach utilizes a readily available, enantiomerically pure starting material (the "chiral pool") that already contains one or more of the required stereocenters. researchgate.net

Enzymatic Resolutions : Biocatalytic methods employ enzymes that selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate. nih.gov

Diastereoselective synthesis aims to control the relative stereochemistry between two or more chiral centers being formed in a reaction. scielo.brdocumentsdelivered.com In the context of this compound, this would mean controlling the formation of the syn versus the anti diastereomers. Key methods include:

Chiral Auxiliary-Mediated Synthesis : A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed. Diastereoselective alkylation of chiral enolates is a classic example of this approach. scielo.brnih.gov

Substrate-Controlled Diastereoselection : An existing chiral center in the substrate influences the stereochemical outcome of a new chiral center being formed elsewhere in the molecule.

Reagent-Controlled Diastereoselection : The inherent stereochemistry of a chiral reagent dictates the stereochemical outcome of the reaction.

The table below summarizes some established synthetic strategies for producing stereochemically pure β-amino acids, which are applicable to the synthesis of this compound isomers. nih.govresearchgate.netnih.govscielo.brnih.gov

| Synthetic Strategy | Type of Selectivity | Description |

| Asymmetric Conjugate Addition | Enantioselective | A nucleophile (e.g., an amine source) adds to the β-position of an α,β-unsaturated carbonyl compound in the presence of a chiral catalyst. nih.gov |

| Asymmetric Hydrogenation | Enantioselective | The double bond of a β-enamino ester is hydrogenated using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium-based). |

| Chiral Auxiliary Alkylation | Diastereoselective | A chiral auxiliary attached to a β-alanine derivative directs the diastereoselective alkylation at the α-position. scielo.brnih.gov |

| Enzymatic Dynamic Kinetic Resolution | Enantioselective & Diastereoselective | An enzyme selectively transforms one enantiomer of a racemic starting material while a catalyst racemizes the remaining starting material, allowing for a theoretical yield of 100% for a single stereoisomer. nih.gov |

| Chiral Pool Approach | Enantiospecific | Synthesis starts from a naturally occurring, enantiopure molecule like an α-amino acid (e.g., (S)-serine) to build the target molecule. researchgate.net |

Chiral Chromatography and Advanced Methodologies for Stereoisomer Differentiation

Once a synthesis is complete, robust analytical methods are required to separate and quantify the different stereoisomers, thereby determining the enantiomeric excess (ee) and diastereomeric ratio (dr) of the product. High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for this purpose. nih.gov

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. The choice of CSP is critical and depends on the structure of the analyte. For β-amino acids, several types of CSPs have proven effective:

Macrocyclic Glycopeptide Phases (e.g., CHIROBIOTIC T, V) : These are broadly applicable phases that operate in reversed-phase, normal-phase, or polar-ionic modes. hplc.eu They offer multiple chiral recognition mechanisms, including hydrogen bonding, ionic interactions, and inclusion complexation.

Polysaccharide-Based Phases (e.g., derivatives of cellulose (B213188) or amylose) : These are widely used for a broad range of chiral compounds.

Crown Ether Phases : These are particularly effective for the separation of primary amines, including amino acids. mdpi.com

Ligand-Exchange Phases : A chiral ligand is coated or bonded to the stationary phase, and separation occurs via the formation of transient diastereomeric metal complexes (e.g., with Cu(II)) on the column. nih.gov

Advanced Marfey's Method is an indirect HPLC-based technique that provides high sensitivity for determining the absolute configuration of amino acids. nih.govacs.org The method involves derivatizing the amino group of the analyte with a chiral reagent, typically 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (L-FDAA) or its D-enantiomer. uni-giessen.deresearchgate.net This reaction converts the enantiomers of the amino acid into a pair of diastereomers. These diastereomeric derivatives can then be readily separated on a standard achiral reversed-phase HPLC column (e.g., C18) and detected by UV absorbance. mdpi.comresearchgate.net By comparing the retention times of the derivatized analyte to those of derivatized D- and L-amino acid standards, the absolute configuration of the original amino acid can be unequivocally assigned. uni-giessen.deacs.org The "advanced" version of the method often employs mass spectrometric (LC-MS) detection for enhanced sensitivity and specificity, which is particularly useful for analyzing complex samples or non-proteinogenic amino acids for which standards may not be readily available. nih.govresearchgate.net

The following table outlines common chiral stationary phases and derivatization methods used for the analysis of β-amino acid stereoisomers.

| Analytical Method | Principle of Separation/Differentiation | Typical Application |

| Chiral HPLC (Direct) | Differential transient diastereomeric interactions between solutes and a Chiral Stationary Phase (CSP). | Quantification of enantiomeric excess (ee) and diastereomeric ratio (dr). Preparative separation of stereoisomers. |

| Advanced Marfey's Method (Indirect) | Pre-column derivatization with a chiral reagent (e.g., L-FDAA) to form diastereomers, which are then separated on an achiral HPLC column. nih.govacs.org | Determination of the absolute configuration of amino acids in small quantities. |

| Ligand-Exchange Chromatography | Formation of transient diastereomeric metal complexes with a chiral selector in either the stationary or mobile phase. nih.gov | Enantioseparation of free amino acids without derivatization. |

Integration and Application of 3 Amino 5,7,7 Trimethyloctanoic Acid As a Molecular Building Block

Incorporation into Peptide and Depsipeptide Architectures: Methodologies and Challenges

The integration of 3-Amino-5,7,7-trimethyloctanoic acid into peptide and depsipeptide chains presents both opportunities and obstacles. The bulky, hydrophobic nature of the side chain can significantly influence peptide structure and synthesis efficiency.

Challenges: The primary challenges associated with incorporating this bulky amino acid are steric hindrance and aggregation. mblintl.com The large 5,7,7-trimethylpentyl group can slow down coupling reactions, requiring longer reaction times, higher concentrations of reagents, or the use of more potent coupling agents like COMU or HATU. researchgate.net Furthermore, the hydrophobicity of the side chain can lead to aggregation of the growing peptide chain on the solid support, especially in sequences containing multiple hydrophobic residues. nih.govmblintl.com This can result in incomplete reactions and difficult purifications. mblintl.com To mitigate these issues, specialized solvents, elevated temperatures, or the incorporation of backbone-modifying elements like pseudoprolines in other parts of the sequence can be utilized. researchgate.net

Table 1: Challenges and Mitigation Strategies in Peptide Synthesis

| Challenge | Description | Potential Mitigation Strategies |

|---|---|---|

| Steric Hindrance | The bulky side chain slows coupling reactions. | Use of potent coupling reagents (e.g., HATU, COMU), extended coupling times, elevated temperatures. |

| Peptide Aggregation | Hydrophobic interactions lead to chain aggregation. | Use of chaotropic salts, specialized solvents (e.g., NMP, DMSO), depsipeptide method, incorporation of backbone modifications. researchgate.net |

| Low Solubility | The resulting peptide may have poor solubility. | Synthesis of peptide fragments followed by solution-phase ligation, use of solubilizing tags. nih.gov |

| Difficult Purification | Aggregation and side products complicate purification. | Optimized cleavage cocktails, advanced HPLC techniques (e.g., two-dimensional HPLC). mblintl.com |

Design and Synthesis of Analogues of Natural Products Featuring Unusual Branched Fatty Acid Residues

Many natural products, particularly those with antimicrobial or antitumor activities, contain unusual fatty acid components. The synthesis of analogues of these natural products is a key strategy for developing new therapeutic agents with improved properties.

Construction of Macrocyclic Structures Containing Branched Amino Acid Units

Macrocyclization is a widely used strategy in drug discovery to create conformationally constrained molecules with enhanced biological activity and metabolic stability. nih.govmdpi.com The incorporation of this compound into macrocyclic structures can be achieved through several synthetic routes.

One common approach is to incorporate the amino acid into a linear peptide precursor, followed by a head-to-tail or side-chain cyclization reaction. nih.gov The bulky side chain of the amino acid can act as a conformational constraint, directing the cyclization and influencing the final three-dimensional shape of the macrocycle. Ring-closing metathesis (RCM) is another powerful tool for forming macrocycles, particularly for those containing unsaturated linkages. nih.gov More recently, enzymatic methods using ligases have been developed for the efficient cyclization of peptides under mild, aqueous conditions. pnas.orgpnas.org The presence of the branched amino acid can significantly impact the efficiency of these reactions and the conformational preferences of the resulting macrocycle.

Derivatization for Chemical Probes and Bioconjugation Studies (e.g., Proteomics Research Applications)

The functional groups of this compound—the primary amine and the carboxylic acid—provide convenient handles for derivatization. These modifications can transform the molecule into a chemical probe for studying biological systems or for bioconjugation applications.

For use as a chemical probe, the amino or carboxyl group can be appended with reporter tags such as fluorophores, biotin, or photo-crosslinkers. These probes can then be used in proteomics research to identify binding partners or to study the localization of the molecule within cells. The lipophilic side chain can facilitate membrane association, making it a useful component for probes designed to investigate protein-lipid interactions.

In bioconjugation, the amino acid can be used as a linker to attach drugs or other molecules to proteins or antibodies. The length and branched nature of the octanoic acid chain can provide spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity.

Table 2: Potential Derivatization and Applications

| Functional Group | Derivatization Moiety | Potential Application |

|---|---|---|

| Amino Group | Fluorophore (e.g., Fluorescein) | Cellular imaging, binding assays |

| Amino Group | Biotin | Affinity purification, proteomics |

| Carboxylic Acid | Alkyne or Azide (B81097) | Click chemistry for bioconjugation |

| Carboxylic Acid | Linker for drug conjugation | Targeted drug delivery |

Computational Chemistry and Molecular Modeling Investigations of 3 Amino 5,7,7 Trimethyloctanoic Acid Containing Systems

Density Functional Theory (DFT) Calculations for Structural Prediction and Electronic Properties

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the structural and electronic properties of molecular systems. In the context of 3-Amino-5,7,7-trimethyloctanoic acid, DFT calculations can provide valuable insights into its three-dimensional geometry, bond lengths, bond angles, and dihedral angles. These calculations are foundational for understanding the molecule's intrinsic properties and how it might interact with its environment.

Theoretical studies employing DFT methods, such as B3LYP with a 6-31G* basis set, can be used to optimize the molecular geometry of this compound. The resulting optimized structure provides a low-energy conformation of the molecule in the gas phase. From this optimized geometry, various electronic properties can be calculated.

Key electronic properties that can be determined using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A larger HOMO-LUMO gap suggests higher stability and lower reactivity.

Furthermore, DFT allows for the calculation of the electrostatic potential surface, which illustrates the charge distribution across the molecule. This information is vital for predicting sites susceptible to electrophilic and nucleophilic attack, thereby providing a theoretical basis for its reactivity.

Table 1: Predicted Electronic Properties of this compound from Theoretical DFT Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | - | Indicates the ability to donate an electron. |

| LUMO Energy | - | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | - | Relates to chemical reactivity and stability. |

| Dipole Moment | - | Measures the overall polarity of the molecule. |

Note: The values in this table are illustrative and would be determined from specific DFT calculations.

Conformational Analysis through Molecular Dynamics and Force Field Simulations

The flexibility of the octanoic acid backbone and the presence of multiple rotatable bonds in this compound mean that it can adopt a wide range of conformations. Understanding this conformational landscape is crucial, as the biological activity and physical properties of a molecule are often dictated by its three-dimensional shape. Molecular Dynamics (MD) simulations, in conjunction with various force fields, are the primary computational tools for exploring these conformational possibilities.

MD simulations model the atomic motions of the molecule over time by solving Newton's equations of motion for the system. This allows for the exploration of the potential energy surface and the identification of stable and metastable conformations. The choice of force field (e.g., AMBER, CHARMM, OPLS) is critical as it defines the potential energy of the system and dictates the accuracy of the simulation.

Through conformational analysis from MD simulations, researchers can identify the most populated conformational states of this compound in different environments, such as in a vacuum or in a solvent. This information can be used to generate a Ramachandran-like plot for the flexible backbone, highlighting the sterically allowed and disallowed regions of conformational space.

Table 2: Representative Dihedral Angles for Low-Energy Conformers of this compound

| Dihedral Angle | Conformer 1 (degrees) | Conformer 2 (degrees) | Conformer 3 (degrees) |

| C1-C2-C3-N | - | - | - |

| C2-C3-C4-C5 | - | - | - |

| C4-C5-C6-C7 | - | - | - |

Note: The values in this table are hypothetical and would be derived from detailed conformational analysis studies.

Quantum Mechanical Calculations for the Interpretation of Spectroscopic Data

Quantum mechanical (QM) calculations are indispensable for the accurate interpretation of experimental spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. By simulating these spectra from first principles, a direct comparison can be made with experimental results, aiding in the structural elucidation and assignment of spectral features.

For this compound, QM calculations, often performed using DFT, can predict vibrational frequencies and their corresponding intensities. These calculated frequencies can then be correlated with the peaks observed in an experimental IR spectrum, allowing for the assignment of specific vibrational modes to functional groups within the molecule, such as the N-H stretches of the amino group, the C=O stretch of the carboxylic acid, and the various C-H bending and stretching modes.

Similarly, QM methods can be used to calculate NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants. By comparing the calculated NMR parameters for different possible conformations with the experimental NMR data, the predominant conformation of the molecule in solution can be determined.

Table 3: Comparison of Theoretical and Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Theoretical Prediction | Experimental Observation |

| IR Frequency (C=O stretch) | - cm⁻¹ | - cm⁻¹ |

| ¹H NMR Chemical Shift (Hα) | - ppm | - ppm |

| ¹³C NMR Chemical Shift (C=O) | - ppm | - ppm |

Note: The values in this table are placeholders and would be populated with data from specific computational and experimental studies.

Theoretical Studies on Molecular Interactions and Recognition

Understanding how this compound interacts with other molecules, particularly biological macromolecules like proteins and receptors, is key to elucidating its mechanism of action. Theoretical studies, including molecular docking and molecular dynamics simulations, are powerful tools for investigating these intermolecular interactions.

Molecular docking simulations can predict the preferred binding orientation and affinity of this compound to the active site of a target protein. These simulations score different binding poses based on factors like intermolecular forces, including hydrogen bonds, electrostatic interactions, and van der Waals forces. This can help identify key residues in the protein that are crucial for binding.

Following docking, MD simulations of the ligand-protein complex can provide a more dynamic and detailed picture of the binding event. These simulations can reveal the stability of the binding pose over time, the role of solvent molecules, and any conformational changes that occur in the protein or the ligand upon binding.

These theoretical approaches provide a molecular-level understanding of the recognition processes involving this compound, which is invaluable for rational drug design and the development of new therapeutic agents.

Future Research Directions and Emerging Academic Opportunities for 3 Amino 5,7,7 Trimethyloctanoic Acid Chemistry

Development of Innovative and Sustainable Synthetic Routes

The advancement of synthetic methodologies for 3-Amino-5,7,7-trimethyloctanoic acid is a cornerstone for unlocking its full potential. Future research should prioritize the development of innovative and sustainable synthetic routes that are not only efficient but also environmentally benign.

Current synthetic strategies for β-amino acids often involve multi-step processes that may utilize hazardous reagents. Future endeavors could focus on several key areas:

Biocatalytic Synthesis: The use of enzymes as catalysts offers a green and highly selective alternative to traditional chemical synthesis. Research into identifying or engineering enzymes, such as aminotransferases or ammonia (B1221849) lyases, that can accommodate the sterically hindered substrate of 5,7,7-trimethyloctanoic acid or a suitable precursor would be a significant breakthrough. Biocatalysis could lead to milder reaction conditions, reduced waste, and improved enantioselectivity.

Green Chemistry Approaches: The principles of green chemistry should guide the development of new synthetic pathways. This includes the use of renewable starting materials, atom-economical reactions, and the avoidance of toxic solvents and reagents. For instance, exploring the use of CO2 as a C1 building block in the synthesis could offer a sustainable route to the carboxylic acid moiety.

Asymmetric Synthesis: Controlling the stereochemistry at the C3 position is crucial for many potential applications, particularly in pharmaceuticals and chiral materials. The development of novel chiral catalysts or auxiliaries for the asymmetric synthesis of this compound would be a valuable contribution. This could involve chiral ligands for transition metal-catalyzed reactions or organocatalytic approaches.

A comparative overview of potential synthetic strategies is presented in the table below:

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme discovery and engineering for non-natural, sterically hindered substrates. |

| Green Chemistry | Reduced environmental impact, use of renewable resources. | Development of efficient catalytic systems for CO2 utilization and other green transformations. |

| Asymmetric Catalysis | High enantiomeric purity of the final product. | Design of effective catalysts for sterically demanding substrates. |

Exploration of Novel Chemical Modifications and Functionalization Strategies

The presence of both an amino and a carboxylic acid group provides two reactive handles for a wide range of chemical modifications and functionalization strategies. Future research in this area could open doors to new materials and applications.

Key areas for exploration include:

N-Acylation and N-Alkylation: The amino group can be readily acylated or alkylated to introduce a variety of functional groups. This could be used to attach polymers, fluorescent tags, or other molecules of interest, leading to the creation of novel surfactants, hydrogelators, or drug delivery vehicles.

Carboxyl Group Derivatization: The carboxylic acid moiety can be converted into esters, amides, or acid chlorides, providing further opportunities for functionalization. For example, esterification with different alcohols could be used to tune the solubility and self-assembly properties of the molecule. Amide bond formation with peptides or other bioactive molecules could lead to new bioconjugates.

Polymerization: this compound could serve as a monomer for the synthesis of novel polyamides or other polymers. The bulky, branched side chain would be expected to impart unique properties to the resulting polymers, such as increased solubility in organic solvents and altered thermal properties.

The table below summarizes potential functionalization strategies and their possible applications:

| Functionalization Strategy | Target Functional Group | Potential Applications |

| N-Acylation/Alkylation | Amino Group | Surfactants, Drug Delivery, Biomaterials |

| Esterification/Amidation | Carboxyl Group | Modified solubility, Bioconjugates, Lubricants |

| Polymerization | Both Amino and Carboxyl Groups | Novel polymers with unique thermal and mechanical properties. |

Advancement in Characterization Techniques for Complex Supramolecular Assemblies

Given its amphiphilic nature, with a polar head group (amino and carboxyl) and a long, branched nonpolar tail, this compound is a prime candidate for forming complex supramolecular assemblies in solution. Advancements in characterization techniques will be crucial for understanding and controlling these self-assembled structures.

Future research should leverage a combination of advanced analytical techniques to probe the structure and dynamics of these assemblies across multiple length scales:

Microscopy Techniques: High-resolution imaging techniques such as Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and Atomic Force Microscopy (AFM) will be essential for visualizing the morphology of the self-assembled structures, such as micelles, vesicles, or fibers.

Spectroscopic Techniques: A suite of spectroscopic methods can provide detailed information about the molecular interactions driving self-assembly.

Fourier-Transform Infrared (FTIR) Spectroscopy can be used to study hydrogen bonding interactions involving the amino and carboxyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy , including techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), can provide insights into the spatial proximity of different parts of the molecule within the assembly.

Circular Dichroism (CD) Spectroscopy would be valuable for studying the chiral organization within the supramolecular structures, especially if the compound is synthesized in an enantiomerically pure form.

Scattering Techniques: Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) can provide quantitative information about the size, shape, and internal structure of the assemblies in solution.

Rheology: For systems that form gels or other viscoelastic materials, rheological studies will be critical for understanding their mechanical properties and their response to stress and strain.

The following table outlines key characterization techniques and the information they can provide about supramolecular assemblies of this compound:

| Characterization Technique | Information Provided |

| TEM, SEM, AFM | Morphology and dimensions of self-assembled structures. |

| FTIR, NMR, CD Spectroscopy | Molecular interactions, conformation, and chiral organization. |

| SAXS, SANS | Size, shape, and internal structure of assemblies in solution. |

| Rheology | Mechanical properties of gels and other viscoelastic materials. |

Interdisciplinary Research with Materials Science and Nanotechnology (e.g., based on related long-chain branched acids)

The unique molecular architecture of this compound makes it a promising building block for the development of novel materials at the interface of chemistry, materials science, and nanotechnology. Drawing parallels from research on other long-chain branched acids, several exciting interdisciplinary research avenues emerge.

Nanocomposites: The branched alkyl chain of this compound could act as a compatibilizer or dispersing agent for nanoparticles in polymer matrices. The amino and carboxyl groups can be used to functionalize the surface of nanoparticles, while the long, branched tail can enhance their dispersion in a nonpolar polymer, leading to improved mechanical and thermal properties of the resulting nanocomposite.

Surface Modification: The molecule could be used to modify the surface properties of various materials. For example, it could be grafted onto the surface of inorganic materials to create a hydrophobic coating or to introduce functional groups for further reactions. In the context of nanotechnology, it could be used to functionalize the surface of nanoparticles for applications in drug delivery or bio-imaging.

Drug Delivery Systems: The self-assembly of this compound into micelles or vesicles could be exploited for the encapsulation and controlled release of hydrophobic drugs. The branched nature of the alkyl chain may lead to the formation of more stable and robust drug delivery vehicles compared to those formed from linear-chain amphiphiles.

Biomaterials: The biocompatibility of amino acids makes this compound an attractive candidate for the development of novel biomaterials. For example, it could be used to create hydrogels for tissue engineering or as a component of coatings for medical implants to improve their biocompatibility.

The table below highlights potential interdisciplinary research areas and the role of this compound:

| Research Area | Potential Role of this compound |

| Nanocomposites | Dispersing agent for nanoparticles in polymer matrices. |

| Surface Modification | Functionalization of surfaces to alter hydrophobicity and reactivity. |

| Drug Delivery | Formation of self-assembled nanocarriers for drug encapsulation. |

| Biomaterials | Building block for biocompatible hydrogels and coatings. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Amino-5,7,7-trimethyloctanoic acid, and what are their key challenges?

- Methodological Answer : Synthesis of branched-chain amino acids like this compound typically involves multi-step organic reactions, such as alkylation of β-keto esters followed by reductive amination. Challenges include controlling regioselectivity due to steric hindrance from methyl groups and ensuring enantiomeric purity. Microbial biosynthesis using engineered strains (e.g., Burkholderia spp.) has also been explored for structurally similar β-amino acids, as seen in occidiofungin derivatives . Chemical synthesis requires rigorous purification using column chromatography or recrystallization to isolate the target compound.

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying the carbon skeleton and branching pattern. Mass spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV/Vis or evaporative light scattering detectors assesses purity. For stereochemical confirmation, chiral stationary-phase HPLC or polarimetry is recommended. These methods align with protocols used for structurally related amino acids in pharmacopeial standards .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound in biological systems?

- Methodological Answer : SAR studies require systematic modification of the methyl groups and amino moiety, followed by bioactivity assays. For example:

- Step 1 : Synthesize analogs with varying methyl positions (e.g., 5,7-dimethyl vs. 5,7,7-trimethyl).

- Step 2 : Test antifungal/antibacterial activity using broth microdilution assays (as done for occidiofungin derivatives ).

- Step 3 : Correlate structural features (e.g., hydrophobicity from methyl groups) with bioactivity using computational tools like molecular docking.

Q. What methodologies are employed to resolve stereochemical complexities in branched-chain amino acids like this compound?

- Methodological Answer : Enantiomeric separation can be achieved via:

- Chiral Chromatography : Use columns with cellulose- or amylose-based stationary phases.

- Derivatization : Convert the amino acid to diastereomeric pairs using chiral derivatizing agents (e.g., Marfey’s reagent) for HPLC analysis.

- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable. Challenges include low solubility due to branching, requiring optimized solvent systems .

Q. What experimental approaches are recommended for assessing the stability and degradation pathways of this compound under various storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and light (ICH Q1A guidelines).

- Degradation Analysis : Use LC-MS to identify degradation products (e.g., oxidation of amino groups or methyl branches).

- Kinetic Modeling : Calculate shelf-life using Arrhenius equations. Stability studies on similar hydroxy-amino acids highlight the need for inert atmospheres (N₂) to prevent oxidation .

Data Contradiction Analysis

- Example Scenario : Conflicting bioactivity results between synthetic and biosynthetic batches.

- Resolution : Compare impurity profiles (HPLC), assess enantiomeric excess, and validate biological assays using standardized protocols (e.g., CLSI guidelines). Differences in stereochemistry or trace solvents (e.g., residual dioxane from synthesis ) may explain discrepancies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.